Product packaging for 4-(4-Chlorophenyl)-3-fluorobenzoic acid(Cat. No.:CAS No. 1261904-48-6)

4-(4-Chlorophenyl)-3-fluorobenzoic acid

Cat. No.: B1454829
CAS No.: 1261904-48-6
M. Wt: 250.65 g/mol
InChI Key: IVJCRNXCSBLDNU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure, incorporating both a chlorophenyl and a fluorine substituent, makes it a crucial intermediate in the development of more complex molecules. This compound is particularly significant in pharmaceutical research for the synthesis of drug candidates. Benzoic acid derivatives with halogen and fluorine substitutions are frequently employed in the development of active pharmaceutical ingredients (APIs), such as in the synthetic pathways for kinase inhibitors like dacomitinib . The presence of the carboxylic acid functional group allows for further derivatization into esters, amides, and other critical functional groups, while the fluorine atom can be used to modulate the molecule's electronic properties, metabolic stability, and binding affinity . Researchers utilize this compound in the exploration of new therapeutic agents, material science chemicals, and as a standard in analytical chemistry. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClFO2 B1454829 4-(4-Chlorophenyl)-3-fluorobenzoic acid CAS No. 1261904-48-6

Properties

IUPAC Name

4-(4-chlorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJCRNXCSBLDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681394
Record name 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-48-6
Record name 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediate: 3-Chloro-4-fluorobenzoyl Chloride

A crucial intermediate in the synthesis is 3-chloro-4-fluorobenzoyl chloride. Its preparation is well-documented and involves chlorination of 3-chloro-4-fluorobenzaldehyde or related precursors using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or sulfuryl chloride under controlled conditions.

Typical procedure:

Step Reagents/Conditions Description
1 3-Chloro-4-fluorobenzaldehyde Starting material
2 Chlorinating agent (e.g., SOCl₂) Conversion of aldehyde to acid chloride
3 Solvent (e.g., dichloromethane) Medium for reaction
4 Temperature control (0-60°C) To avoid side reactions and decomposition
5 Work-up with aqueous base Neutralization and extraction of product

This process yields 3-chloro-4-fluorobenzoyl chloride with high purity and yield, suitable for subsequent coupling reactions.

Coupling Reaction to Form 4-(4-Chlorophenyl)-3-fluorobenzoic Acid

The key step in the preparation involves the reaction of the acid chloride intermediate with a 4-chlorophenyl-containing nucleophile or amine derivative to form the desired compound. This is typically achieved via nucleophilic aromatic substitution or amide bond formation, followed by hydrolysis to the acid.

Example process from patent literature:

Step Reagents/Conditions Description
1 3-Chloro-4-fluorobenzoyl chloride Acid chloride intermediate
2 4-(4-Chlorophenyl)aniline or related compound Nucleophile for coupling
3 Solvent: N-methyl-2-pyrrolidone (NMP) Polar aprotic solvent facilitating reaction
4 Temperature: 55-60°C Reaction temperature for optimal coupling
5 Stirring: 3 hours Ensures completion of reaction
6 Addition of water and pH adjustment (pH 4-5) Quenching and precipitation of product
7 Extraction with ethyl acetate Separation of organic and aqueous layers
8 Basification of aqueous layer and further extraction Recovery of product from aqueous phase
9 Solvent removal and crystallization Isolation of solid this compound

This method provides a controlled synthesis with good yield and purity, leveraging selective reaction conditions and careful pH control during work-up.

Hydrolysis and Purification

Following the coupling reaction, the intermediate compounds are subjected to hydrolysis to convert acid chlorides or amides into the free carboxylic acid. This step typically involves aqueous sodium carbonate or sodium hydroxide treatment.

Purification steps include:

  • Liquid-liquid extraction with ethyl acetate.
  • Washing with water to remove inorganic salts.
  • Crystallization from aqueous media at controlled temperatures (25-30°C).
  • Filtration and drying under ambient or reduced pressure.

These steps ensure the isolation of this compound as a pure solid suitable for further applications.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Outcome/Notes
1 Preparation of acid chloride 3-Chloro-4-fluorobenzaldehyde, SOCl₂, DCM, 0-60°C Formation of 3-chloro-4-fluorobenzoyl chloride
2 Coupling reaction Acid chloride, 4-(4-chlorophenyl)amine, NMP, 55-60°C Formation of coupled intermediate
3 Work-up and pH adjustment Water, sodium carbonate (pH 4-5) Quenching and precipitation of product
4 Extraction and purification Ethyl acetate, aqueous base Separation of product and removal of impurities
5 Crystallization and drying Water, 25-30°C stirring, filtration Isolation of pure this compound

Research Findings and Considerations

  • The use of N-methyl-2-pyrrolidone as a solvent enhances solubility and reaction rate for the coupling step.
  • Temperature control is critical to avoid side reactions and decomposition, especially during chlorination and coupling.
  • pH adjustment during work-up influences the precipitation and purity of the final acid product.
  • Multiple extractions with ethyl acetate improve yield and purity by efficient separation of organic and aqueous phases.
  • The described methods are scalable and suitable for industrial preparation, as evidenced by patent filings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzoic acid core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned earlier, coupling reactions such as Suzuki-Miyaura are commonly used in the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate, used to oxidize the benzoic acid core.

    Reducing Agents: Such as lithium aluminum hydride, used to reduce the benzoic acid core.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the benzoic acid core.

Scientific Research Applications

4-(4-Chlorophenyl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting biological processes.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents on the aromatic rings critically influence physicochemical properties and biological interactions. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid 4-Cl, 2-OCH₃, 3-F C₁₄H₁₀ClFO₃ 296.68 No known hazards; used in research
4-(3-Chloro-4-fluorophenyl)benzoic acid 3-Cl, 4-F C₁₃H₈ClFO₂ 250.65 Structural analog with altered dipole
4-(biphenyl-4-yloxy)-3-fluorobenzoic acid Biphenyl-4-yloxy, 3-F C₁₉H₁₃FO₃ 316.31 Potent 5-α-reductase inhibitor
4-(chloromethyl)-3-fluorobenzoic acid 4-CH₂Cl, 3-F C₈H₆ClFO₂ 188.59 Intermediate in organic synthesis

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The biphenyl-4-yloxy group in introduces steric bulk, likely enhancing target binding affinity compared to simpler substituents.

Physicochemical Properties

  • Solubility and Lipophilicity : Fluorine’s electronegativity increases acidity (lower pKa) and reduces lipophilicity, whereas chloro groups enhance lipophilicity. For example, the trifluoromethyl analog (BA-4160 in ) has higher logP than the chlorophenyl variant due to the -CF₃ group .
  • Thermal stability : The tert-butoxycarbonyl derivative () shows enhanced stability under ambient conditions compared to unmodified benzoic acids .

Biological Activity

4-(4-Chlorophenyl)-3-fluorobenzoic acid is a synthetic aromatic compound notable for its biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with both a chlorine atom and a fluorine atom. This unique structure influences its chemical reactivity and biological interactions. The compound's molecular formula is C13H8ClFO2C_{13}H_8ClFO_2, and it has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy.

PropertyValue
Molecular FormulaC13H8ClF O2
Molecular Weight250.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the electron-withdrawing chlorine and fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially leading to alterations in metabolic pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the synthesis of inflammatory mediators.
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant activity against breast cancer (MCF-7) cells.

Case Study: Cytotoxicity Evaluation

  • Cell Line : MCF-7 (breast cancer)
  • Method : MTT assay
  • Results : IC50 values indicated moderate cytotoxicity, with further studies suggesting that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against several pathogenic bacteria. In vitro studies have demonstrated inhibitory effects on bacterial growth, making it a candidate for developing new antimicrobial agents.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Acinetobacter baumannii16 µg/mL

Research Applications

The unique properties of this compound make it a valuable compound in various research fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents.
  • Biological Studies : Investigated for its role in modulating inflammatory responses and potential therapeutic applications in chronic diseases.
  • Material Science : Explored for its utility in developing specialty chemicals due to its unique chemical structure .

Q & A

What are the common synthetic routes for 4-(4-Chlorophenyl)-3-fluorobenzoic acid, and how can regioselectivity be controlled during halogenation steps?

Answer:
Synthesis typically involves halogenation and coupling reactions. A key intermediate, 4-chloro-3-fluorobenzaldehyde, can be synthesized via regioselective iodination of substituted toluenes followed by fluorination (e.g., using KF or fluorinating agents) . Control of regioselectivity during halogenation is achieved through steric and electronic directing groups. For example, meta-fluorination can be favored by electron-withdrawing substituents, while para-substitution is influenced by bulky protecting groups. Modified Reissert indole synthesis or Suzuki-Miyaura cross-coupling may be employed for aryl-aryl bond formation .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm. Retention times can be cross-referenced with standards (e.g., relative retention times for chlorophenyl analogs range from 0.34 to 1.35) .
  • Mass Spectrometry (MS): High-resolution ESI-MS (Exact Mass: ~264.02 g/mol) confirms molecular weight, while fragmentation patterns identify substituent positions .
  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR distinguishes fluorine environments, and 1H^{1}\text{H} NMR resolves aromatic proton splitting patterns (e.g., coupling constants for ortho/meta fluorine) .

How can researchers resolve contradictions in reported synthetic yields when using different halogenation agents?

Answer:
Discrepancies often arise from reaction kinetics vs. thermodynamic control. For example:

  • Kinetic Control: Iodination agents (e.g., NIS) favor meta-substitution under low-temperature conditions.
  • Thermodynamic Control: Bromination may shift to para-substitution at higher temperatures due to steric relaxation.
    Optimization involves monitoring reaction progress via TLC or in-situ NMR and adjusting solvent polarity (e.g., DMF for polar intermediates vs. toluene for non-polar systems) .

What strategies are employed to study the metabolic stability of this compound in biological systems?

Answer:

  • In Vitro Assays: Incubate with liver microsomes and identify metabolites via LC-MS/MS. Key metabolic pathways include hydroxylation at the chlorophenyl ring or glucuronidation of the carboxylic acid group .
  • Stability Testing: Assess pH-dependent degradation (e.g., 1–13 pH range) using HPLC to track hydrolysis or decarboxylation. Fluorine’s electron-withdrawing effect enhances acid stability compared to non-fluorinated analogs .

How does the introduction of fluorine at the 3-position influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

Answer:

  • Electronic Effects: Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa reduction by ~0.5–1.0 units) and stabilizes adjacent negative charges, enhancing reactivity in nucleophilic acyl substitutions.
  • Reactivity: Fluorine directs electrophilic aromatic substitution to the para-position of the chlorophenyl ring. Computational modeling (DFT calculations) shows reduced HOMO-LUMO gaps, increasing susceptibility to oxidation .
    Comparative studies with 4-chlorocinnamic acid (non-fluorinated) demonstrate altered binding affinities in receptor-ligand interactions due to fluorine’s steric and electronic effects .

What computational methods are recommended for predicting the crystallographic behavior of this compound?

Answer:

  • Molecular Dynamics (MD): Simulate crystal packing using force fields (e.g., AMBER) to predict lattice parameters. Fluorine’s van der Waals radius (1.47 Å) influences packing density compared to hydrogen (1.20 Å) .
  • X-ray Crystallography: Compare predicted and experimental data (e.g., C–F bond lengths ~1.34 Å vs. C–Cl ~1.73 Å). Structural analogs like 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline provide reference frameworks .

How can researchers address challenges in achieving high enantiomeric purity during asymmetric synthesis of derivatives?

Answer:

  • Chiral Catalysts: Use palladium complexes with BINAP ligands for Suzuki couplings to enforce axial chirality .
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Retention time differences >2 minutes indicate resolvable enantiomers .

What are the implications of conflicting spectral data (e.g., NMR, IR) reported in literature for this compound?

Answer:
Contradictions often stem from solvent effects or tautomerism. For example:

  • Solvent Polarity: 1H^{1}\text{H} NMR chemical shifts vary in DMSO-d6 vs. CDCl3 due to hydrogen bonding with the carboxylic acid.
  • Tautomeric Equilibria: Keto-enol tautomerism in derivatives can alter IR carbonyl stretches (1680–1720 cm1^{-1}). Validate spectra against in-house synthesized standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenyl)-3-fluorobenzoic acid
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4-(4-Chlorophenyl)-3-fluorobenzoic acid

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